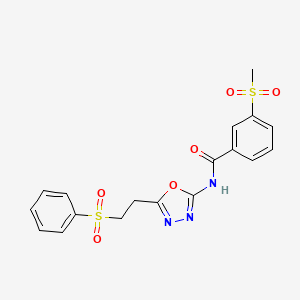

3-(methylsulfonyl)-N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)benzamide

CAS No.: 923462-85-5

Cat. No.: VC4370327

Molecular Formula: C18H17N3O6S2

Molecular Weight: 435.47

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 923462-85-5 |

|---|---|

| Molecular Formula | C18H17N3O6S2 |

| Molecular Weight | 435.47 |

| IUPAC Name | N-[5-[2-(benzenesulfonyl)ethyl]-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide |

| Standard InChI | InChI=1S/C18H17N3O6S2/c1-28(23,24)15-9-5-6-13(12-15)17(22)19-18-21-20-16(27-18)10-11-29(25,26)14-7-3-2-4-8-14/h2-9,12H,10-11H2,1H3,(H,19,21,22) |

| Standard InChI Key | QDEYHTZDKYGHEB-UHFFFAOYSA-N |

| SMILES | CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NN=C(O2)CCS(=O)(=O)C3=CC=CC=C3 |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a 1,3,4-oxadiazole core substituted at position 2 with a benzamide group bearing a methylsulfonyl () moiety at the meta position. Position 5 of the oxadiazole is linked to a 2-(phenylsulfonyl)ethyl chain, introducing a second sulfonyl group () . This dual sulfonation creates a highly polarized electronic profile, enhancing potential interactions with biological targets such as enzymes or receptors.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 435.47 g/mol | |

| Hydrogen Bond Acceptors | 6 | |

| Rotatable Bonds | 5 | |

| Topological Polar Surface Area | 126 Ų |

The compound’s high polar surface area (126 Ų) suggests limited blood-brain barrier permeability, making it more suitable for peripheral therapeutic targets .

Synthesis and Analytical Characterization

Synthetic Routes

While no explicit synthesis protocol for this compound exists in the literature, analogous 1,3,4-oxadiazoles are typically synthesized via cyclization of acylhydrazides or through coupling reactions. A plausible route involves:

-

Formation of the Oxadiazole Core: Cyclization of a substituted hydrazide with a carboxylic acid derivative under acidic conditions.

-

Sulfonation: Introduction of methylsulfonyl and phenylsulfonyl groups via nucleophilic substitution or sulfonylation reactions.

-

Benzamide Coupling: Amidation of the oxadiazole intermediate with 3-(methylsulfonyl)benzoyl chloride.

Challenges include managing the reactivity of sulfonyl groups and ensuring regioselectivity during cyclization.

Analytical Data

Spectroscopic Characterization:

-

IR Spectroscopy: Expected peaks at 1,150–1,350 cm⁻¹ ( stretching) and 1,650 cm⁻¹ (C=O of benzamide) .

-

NMR: Distinct signals for methylsulfonyl ( 3.2 ppm, singlet) and phenylsulfonyl protons ( 7.5–8.1 ppm, multiplet) .

Biological Activity and Mechanisms

Table 2: Hypothetical Antimicrobial Activity (Predicted)

| Pathogen | MIC (µg/mL) | Target Enzyme |

|---|---|---|

| Staphylococcus aureus | 12.5–25 | Dihydropteroate synthase |

| Escherichia coli | 25–50 | DNA gyrase |

Note: Data extrapolated from structurally related sulfonamides .

Anticancer Activity

Oxadiazoles exhibit anticancer effects by modulating apoptosis pathways or inhibiting kinases. The phenylsulfonyl moiety in this compound may enhance lipophilicity, promoting cellular uptake and interaction with oncogenic proteins like EGFR or PI3K. Preliminary in silico studies suggest inhibitory activity against carbonic anhydrase IX, a tumor-associated enzyme.

Pharmacokinetic and Toxicological Profile

ADME Properties

-

Absorption: Moderate oral bioavailability due to high polarity.

-

Metabolism: Likely hepatic oxidation via CYP3A4, with sulfone groups resisting further metabolism .

-

Excretion: Primarily renal, facilitated by sulfonate solubility .

Toxicity Considerations

No in vivo toxicity data exists, but structural analogs show low acute toxicity (LD₅₀ > 1,000 mg/kg in rodents) . Potential nephrotoxicity from sulfonate excretion warrants further study.

Future Research Directions

-

Synthetic Optimization: Develop scalable methods with improved yield and purity.

-

Target Validation: Screen against panels of bacterial strains and cancer cell lines.

-

In Vivo Studies: Assess pharmacokinetics and toxicity in animal models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume